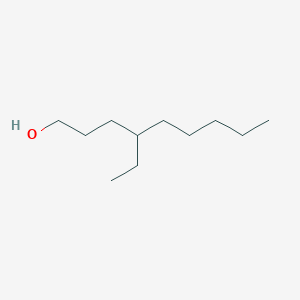
4-Ethyl-1-nonanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Ethyl-1-nonanol is an organic compound classified as an alcohol. It consists of a hydroxyl group (-OH) attached to a nonane chain with an ethyl substituent at the fourth carbon. This compound is part of the broader family of alcohols, which are characterized by the presence of one or more hydroxyl groups attached to a carbon atom.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Ethyl-1-nonanol can be synthesized through various organic reactions. One common method involves the reduction of 4-ethyl-1-nonanal using a reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in an inert solvent like tetrahydrofuran (THF) under controlled temperature conditions.
Industrial Production Methods: In an industrial setting, this compound can be produced through the hydroformylation of 1-octene followed by hydrogenation. The hydroformylation process involves the addition of a formyl group to the double bond of 1-octene using a catalyst such as rhodium or cobalt. The resulting aldehyde is then hydrogenated to form the desired alcohol.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Ethyl-1-nonanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethyl-1-nonanal using oxidizing agents like pyridinium chlorochromate (PCC) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding alkane, 4-ethyl-nonane, using strong reducing agents.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 4-ethyl-1-nonyl chloride.
Common Reagents and Conditions:
Oxidation: PCC, KMnO4, or chromium trioxide (CrO3) in acidic medium.
Reduction: NaBH4 or LiAlH4 in anhydrous conditions.
Substitution: SOCl2 or phosphorus tribromide (PBr3) under reflux conditions.
Major Products:
Oxidation: 4-Ethyl-1-nonanal
Reduction: 4-Ethyl-nonane
Substitution: 4-Ethyl-1-nonyl chloride
Applications De Recherche Scientifique
4-Ethyl-1-nonanol has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: The compound is studied for its potential effects on biological systems, including its role as a pheromone or signaling molecule.
Medicine: Research explores its potential therapeutic applications, such as in the formulation of pharmaceuticals or as a precursor to active pharmaceutical ingredients.
Industry: It is utilized in the production of fragrances, flavors, and as a plasticizer in polymer manufacturing.
Mécanisme D'action
The mechanism of action of 4-Ethyl-1-nonanol depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, influencing signaling pathways and physiological responses. The hydroxyl group allows it to form hydrogen bonds, affecting its solubility and reactivity.
Comparaison Avec Des Composés Similaires
1-Nonanol: Similar structure but lacks the ethyl substituent.
4-Methyl-1-nonanol: Similar structure with a methyl group instead of an ethyl group.
1-Decanol: An alcohol with a longer carbon chain.
Uniqueness: 4-Ethyl-1-nonanol is unique due to the presence of the ethyl group at the fourth carbon, which influences its physical and chemical properties, such as boiling point, solubility, and reactivity. This structural variation can lead to different applications and interactions compared to its analogs.
Propriétés
Formule moléculaire |
C11H24O |
|---|---|
Poids moléculaire |
172.31 g/mol |
Nom IUPAC |
4-ethylnonan-1-ol |
InChI |
InChI=1S/C11H24O/c1-3-5-6-8-11(4-2)9-7-10-12/h11-12H,3-10H2,1-2H3 |
Clé InChI |
JUMLAYYVDUXAAB-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC(CC)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


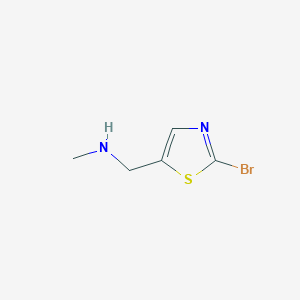
![8-[(3R)-3-aminopiperidin-1-yl]-7-but-2-ynyl-3-methylpurine-2,6-dione](/img/structure/B13432410.png)
![5-cyano-1H-pyrrolo[2,3-b]pyridine 7-oxide](/img/structure/B13432414.png)

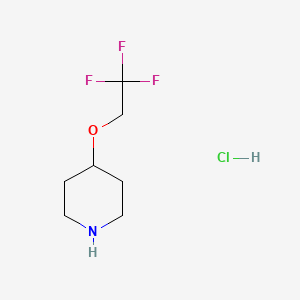
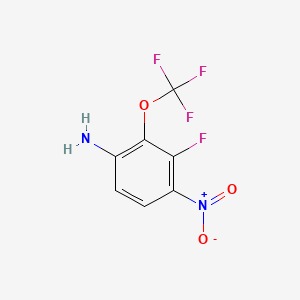
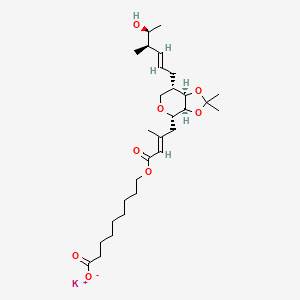
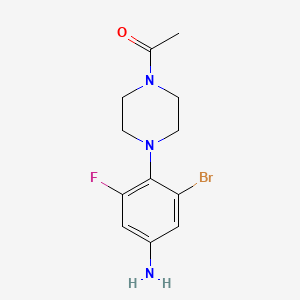

![5-[2-[4-[(2-Butyl-4-chloroimidazol-1-yl)methyl]phenyl]phenyl]-2-trityltetrazole](/img/structure/B13432456.png)
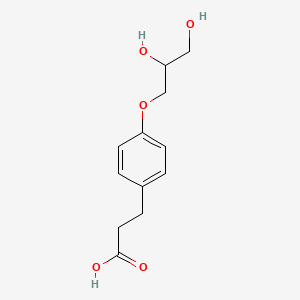
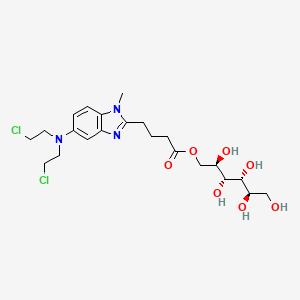
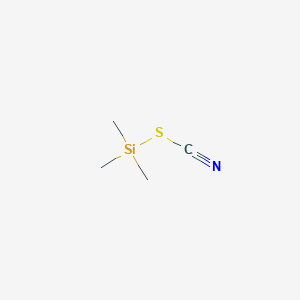
![methyl (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[[(2S)-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxane-2-carboxylate](/img/structure/B13432488.png)
